N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-2-3-8-18-15(21)14-10-22-16-19-13(9-20(14)16)11-4-6-12(17)7-5-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUCGOPAMVROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is then heated to facilitate the formation of the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide has been investigated for its anticancer properties. Studies indicate that imidazo[2,1-b]thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often target specific kinases involved in cancer progression, such as focal adhesion kinase (FAK) and B-RAF, leading to inhibition of tumor growth and metastasis .
- Case Studies : A study demonstrated that derivatives with similar structures showed IC50 values in the nanomolar range against pancreatic ductal adenocarcinoma cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research indicates that imidazo[2,1-b]thiazole derivatives possess broad-spectrum antimicrobial properties:
- Antibacterial Activity : In vitro studies have shown effectiveness against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. The compounds displayed significant biofilm inhibition capabilities .
- Case Studies : A recent investigation revealed that certain derivatives inhibited bacterial growth at low concentrations, showcasing their potential as novel antimicrobial agents .
Antitubercular Activity
Recent studies have explored the efficacy of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis:
- Selectivity : Compounds were found to selectively inhibit M. tuberculosis without affecting non-tuberculous mycobacteria, highlighting their therapeutic potential in treating tuberculosis .
- Case Studies : One study reported an IC50 of 2.32 μM against M. tuberculosis H37Ra for a closely related derivative, indicating promising activity for further development .
Anticancer Activity Summary
| Compound Type | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Imidazo[2,1-b]thiazole Derivative | Pancreatic Cancer (PDA) | 1.4 - 4.2 |
| Imidazo[2,1-b]thiazole Derivative | Murine Mammary Carcinoma | Submicromolar |
| Imidazo[2,1-b]thiazole Derivative | Human Cervix Carcinoma | Submicromolar |
Antimicrobial Activity Summary
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli (MDR) | 10 - 20 |
| Klebsiella pneumoniae (MDR) | 5 - 15 |
| Candida albicans | 15 - 25 |
Mechanism of Action
The mechanism of action of N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects on the Phenyl Ring
The 4-fluorophenyl group in the target compound distinguishes it from analogs with other substituents:
- 4-Methylsulfonylphenyl (Compound 5, ): Exhibited an IC50 of 1.4 μM for AChE inhibition. The electron-withdrawing sulfonyl group may enhance binding to AChE’s catalytic site .
- 4-Bromophenyl (Compound 3d, ): Demonstrated potent AR inhibition, suggesting bulky halogens like bromine favor interactions with AR’s hydrophobic pocket .
- Electron-Donating vs. Withdrawing Groups : The 4-fluoro substituent in the target compound is less sterically demanding than bromine but may offer improved metabolic stability compared to methylsulfonyl groups due to reduced polarity.
Carboxamide Side Chain Modifications
The N-butyl group in the target compound contrasts with:
- N,N-Dimethyl (Compound 6a, ): Showed slightly higher AChE inhibition (IC50 = 1.2 μM) than its methylsulfonyl counterpart, likely due to increased solubility from the dimethylamine moiety .
- N-Benzoyl (Compound 3d, ): Achieved optimal AR inhibition, indicating that aromatic substituents enhance affinity for AR .
- N-Propyl (Compound 4a, ): A shorter alkyl chain, suggesting the N-butyl group in the target compound may balance lipophilicity and bioavailability better for CNS penetration.
Key Research Findings and Implications
Substituent Optimization : The 4-fluorophenyl and N-butyl groups in the target compound may offer a balance between enzymatic affinity (via moderate electron withdrawal) and pharmacokinetic properties (via controlled lipophilicity).
Target Selectivity : Analogs with methylsulfonyl groups excel in AChE inhibition, while bromophenyl derivatives dominate AR inhibition, underscoring the need for target-specific design .
Synthetic Feasibility : The evidence confirms that diverse functionalization of the imidazo[2,1-b]thiazole core is achievable, supporting further exploration of the target compound’s bioactivity .
Biological Activity
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Core Structure : Imidazo[2,1-b]thiazole
- Substituents :
- Butyl group at the nitrogen position
- 4-Fluorophenyl group at the 6-position
- Carboxamide at the 3-position
This specific arrangement of functional groups is crucial for its biological activity.
Biological Activity Overview
Research has demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit a range of biological activities, including anticancer properties. The compound this compound has been evaluated for its efficacy against various cancer cell lines.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, studies have shown that related compounds exhibit potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. In one study, a similar compound demonstrated an IC50 value of 0.002 μM against MV4-11 cells, indicating strong antiproliferative effects .
Structure-Activity Relationship (SAR)
The SAR analysis is critical in understanding how modifications to the compound's structure affect its biological activity.
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| This compound | 4-Fluoro | TBD | TBD |
| Compound 19 | 5-tert-butylisoxazol-3-yl | 0.002 | High potency against AML |
| Compound with methyl group at position 4 | TBD | TBD | Enhanced cytotoxicity |
The presence of electron-withdrawing groups like fluorine and specific alkyl substitutions appears to enhance the compound's activity against cancer cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit FLT3 and other kinases involved in cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry studies indicate that these compounds can induce apoptosis in cancer cells through various pathways .
Case Studies
Several studies highlight the effectiveness of imidazo[2,1-b]thiazole derivatives in vivo:
- In Vivo Efficacy : A study demonstrated that a closely related compound significantly reduced tumor growth in mice models suffering from AML when administered at specific dosages .
- Pharmacokinetics : Research on pharmacokinetic profiles indicates favorable absorption and distribution characteristics for these compounds, contributing to their potential as therapeutic agents .
Q & A
Q. What are the key synthetic methodologies for N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[2,1-b]thiazole core. A common approach includes:
- Step 1 : Ring closure of 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol under reflux to yield ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetate hydrobromide .
- Step 2 : Hydrazine hydrate treatment of the intermediate to form 2-[6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] acetohydrazide .
- Step 3 : Reaction with substituted isothiocyanates in ethanol under reflux to produce carboxamide derivatives .
Key solvents include ethanol or dimethylformamide, with purification via recrystallization or column chromatography.
Q. How is structural characterization performed for this compound and its intermediates?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm hydrogen and carbon environments, critical for verifying substituent positions (e.g., fluorophenyl group at C6) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm) .
Elemental analysis validates purity by comparing calculated vs. observed C, H, N content .
Q. What preliminary biological assays are used to evaluate this compound?
Initial screening often includes:
- Cytotoxicity assays : The National Cancer Institute’s 3-cell line primary screen identifies compounds with GI values < 100 µM. Active candidates advance to 60-cell line panels for specificity profiling (e.g., prostate cancer PC-3 cell line inhibition) .
- Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays assess mechanistic potential .
Q. What substituents are commonly explored to modulate bioactivity?
- Fluorophenyl group : Enhances metabolic stability and target binding .
- N-butyl chain : Optimizes lipophilicity and membrane permeability .
- Carboxamide moiety : Critical for hydrogen bonding with biological targets .
Substitutions at C2 (e.g., methyl, nitro groups) or C5 (e.g., aldehydes) alter activity profiles .
Advanced Research Questions
Q. How do structural modifications influence antiproliferative activity?
- C5 modifications : Introduction of aldehydes (e.g., CITCO derivatives) enhances kinase inhibition by forming Schiff bases with lysine residues .
- C2 substituents : Methyl or nitro groups increase steric bulk, improving selectivity for cancer cell lines (e.g., 2-methyl derivatives show IC values < 10 µM in breast cancer models) .
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity improves binding to hydrophobic pockets in target proteins (e.g., Mtb enoyl-ACP reductase) .
Q. What advanced pharmacological evaluations are conducted post-cytotoxicity screening?
- Dose-response studies : Compounds with logGI < -8.00 (e.g., 3c in ) undergo IC/IC determination across 60 cell lines .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) identify modes of action .
- In vivo models : Xenograft mice evaluate tumor growth inhibition and pharmacokinetics (e.g., bioavailability, half-life) .
Q. How is computational chemistry applied to optimize this compound?
- Molecular docking : Predicts binding poses to targets like AChE or Mtb enzymes. For example, imidazo[2,1-b]thiazole derivatives show strong interactions with catalytic triads (e.g., Ser203, His447 in AChE) .
- ADMET prediction : In silico tools (e.g., SwissADME) assess solubility, CYP450 interactions, and blood-brain barrier penetration to prioritize analogs .
Q. What strategies improve synthetic efficiency and yield?
- Catalyst-free one-pot synthesis : Reduces steps and waste. For example, three-component reactions of phenylglyoxal, aniline, and aminothiazole derivatives achieve yields >75% under solvent-free conditions .
- Microwave-assisted synthesis : Accelerates ring closure (e.g., 30 minutes vs. 3 hours under reflux) while maintaining purity .
Q. How is antimycobacterial activity validated against Mycobacterium tuberculosis?
- MIC/IC determination : Broth microdilution assays measure growth inhibition (e.g., compound IT10 in has IC = 2.32 µM against Mtb H37Ra) .
- Resistance profiling : Compare activity against drug-sensitive vs. multidrug-resistant (MDR) strains to identify broad-spectrum candidates .
Q. What analytical challenges arise in purity assessment?
- Byproduct detection : HPLC-MS identifies impurities from incomplete cyclization or side reactions (e.g., unreacted hydrazide intermediates) .
- Chiral purity : Chiral HPLC or SFC resolves enantiomers, critical for compounds targeting stereospecific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
